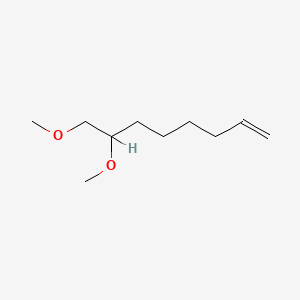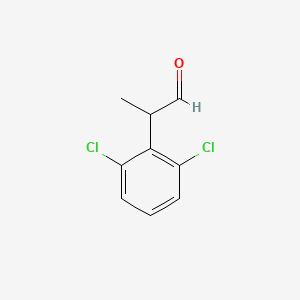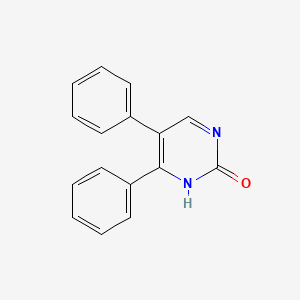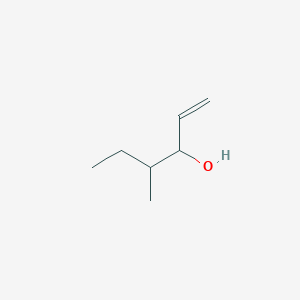
methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a sulfonyl group attached to a piperazine ring, which is further connected to a benzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzoic acid and 4-methylpiperazine.
Sulfonylation: The 2-hydroxybenzoic acid is first sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Piperazine Introduction: The sulfonylated intermediate is then reacted with 4-methylpiperazine to form the desired piperazinyl sulfonyl benzoate.
Esterification: Finally, the carboxylic acid group is esterified using methanol and an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the development of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, leading to its desired biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Methyl 2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Ethyl 2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid: Similar structure but without the ester group.
Uniqueness
methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H18N2O5S |
|---|---|
分子量 |
314.36 g/mol |
IUPAC名 |
methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate |
InChI |
InChI=1S/C13H18N2O5S/c1-14-5-7-15(8-6-14)21(18,19)10-3-4-12(16)11(9-10)13(17)20-2/h3-4,9,16H,5-8H2,1-2H3 |
InChIキー |
IBDQMKMZFQZDRE-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8702756.png)



![2-Bromo-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B8702775.png)

![(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-ol](/img/structure/B8702798.png)


![8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B8702821.png)


